Mafenide propionate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le propionate de mafenide est un agent antimicrobien de type sulfonamide principalement utilisé dans le traitement des brûlures graves. Il s'agit d'un dérivé du mafenide, connu pour sa capacité à réduire les populations bactériennes dans les tissus brûlés et à favoriser la cicatrisation. Le propionate de mafenide est souvent utilisé par voie topique comme traitement d'appoint pour contrôler les infections bactériennes dans les plaies brûlées .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

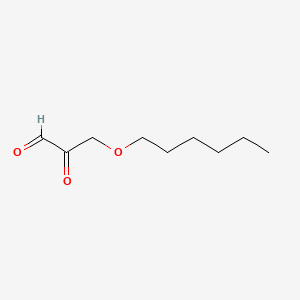

La synthèse du propionate de mafenide implique la réaction du mafenide avec l'anhydride propionique. La réaction se produit généralement dans des conditions douces, en présence d'une base telle que la pyridine pour faciliter le processus d'acylation. La réaction peut être résumée comme suit :

Mafenide+Anhydride propionique→Propionate de mafenide+Acide acétique

Méthodes de production industrielle

La production industrielle du propionate de mafenide suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réactifs et de solvants de qualité industrielle, avec un contrôle minutieux des conditions de réaction afin de garantir un rendement et une pureté élevés. Le produit final est généralement purifié par des techniques de recristallisation ou de chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Le propionate de mafenide subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le propionate de mafenide peut être oxydé pour former des dérivés de sulfone.

Réduction : Les réactions de réduction peuvent convertir le propionate de mafenide en ses dérivés aminés correspondants.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe sulfonamide, conduisant à divers dérivés substitués.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les amines et les thiols sont couramment utilisés dans les réactions de substitution.

Principaux produits formés

Oxydation : Dérivés de sulfone.

Réduction : Dérivés d'amine.

Substitution : Dérivés substitués de sulfonamide.

Applications De Recherche Scientifique

Le propionate de mafenide a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme composé modèle dans les études de chimie et de réactivité des sulfonamides.

Biologie : Étudié pour ses propriétés antimicrobiennes et ses effets sur les parois cellulaires bactériennes.

Médecine : Largement utilisé dans le traitement des brûlures pour prévenir les infections et favoriser la cicatrisation.

Industrie : Utilisé dans la formulation de crèmes et de solutions antimicrobiennes topiques

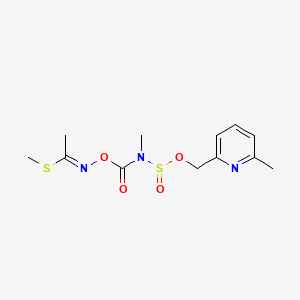

Mécanisme d'action

Le mécanisme d'action précis du propionate de mafenide n'est pas entièrement compris. Il est connu pour réduire la population bactérienne dans les tissus brûlés avasculaires, favorisant la cicatrisation spontanée des brûlures profondes. On pense que le propionate de mafenide inhibe la synthèse de l'acide folique bactérien par inhibition compétitive de l'acide para-aminobenzoïque, de manière similaire aux autres sulfonamides .

Mécanisme D'action

The precise mechanism of action of mafenide propionate is not fully understood. it is known to reduce the bacterial population in avascular burn tissue, promoting spontaneous healing of deep burns. This compound is believed to inhibit bacterial folic acid synthesis through competitive inhibition of para-aminobenzoic acid, similar to other sulfonamides .

Comparaison Avec Des Composés Similaires

Le propionate de mafenide est comparé à d'autres agents antimicrobiens de type sulfonamide, tels que :

Sulfadiazine : Une autre sulfonamide utilisée dans le traitement des brûlures, mais avec des propriétés pharmacocinétiques différentes.

Sulfamidine d'argent : Couramment utilisée dans les soins des brûlures, connue pour son activité antimicrobienne à large spectre.

Chloramphénicol : Utilisé pour les brûlures faciales, tandis que le propionate de mafenide est plus adapté aux brûlures non faciales.

Le propionate de mafenide est unique en raison de son application spécifique dans le traitement des brûlures et de sa capacité à pénétrer plus efficacement l'escarre de brûlure que certains autres agents .

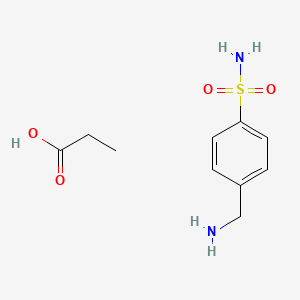

Propriétés

Numéro CAS |

12001-72-8 |

|---|---|

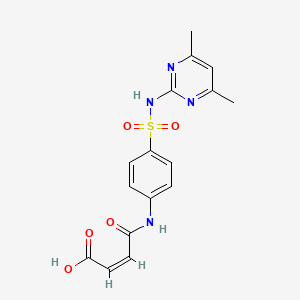

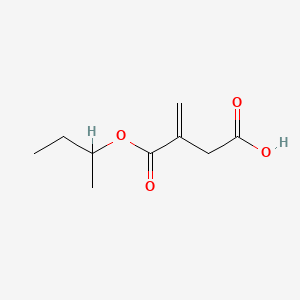

Formule moléculaire |

C10H16N2O4S |

Poids moléculaire |

260.31 g/mol |

Nom IUPAC |

4-(aminomethyl)benzenesulfonamide;propanoic acid |

InChI |

InChI=1S/C7H10N2O2S.C3H6O2/c8-5-6-1-3-7(4-2-6)12(9,10)11;1-2-3(4)5/h1-4H,5,8H2,(H2,9,10,11);2H2,1H3,(H,4,5) |

Clé InChI |

SVJKMLBXJJZCHN-UHFFFAOYSA-N |

SMILES canonique |

CCC(=O)O.C1=CC(=CC=C1CN)S(=O)(=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.